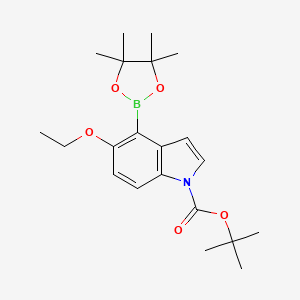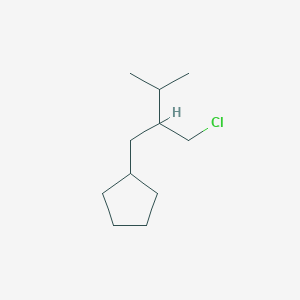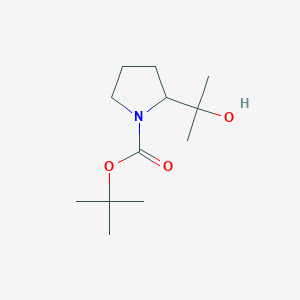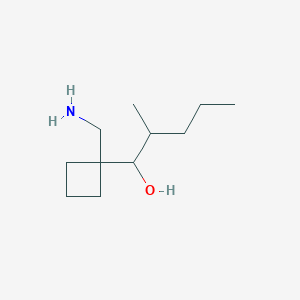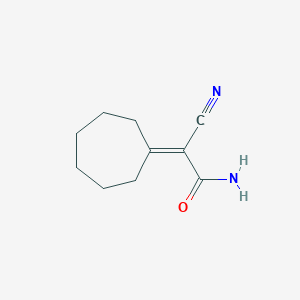
2-Cyano-2-cycloheptylideneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-2-cycloheptylideneacetamide is an organic compound with the molecular formula C10H15NO It is a derivative of cyanoacetamide and features a cycloheptylidene group attached to the acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-2-cycloheptylideneacetamide typically involves the cyanoacetylation of amines. One common method is the reaction of cycloheptanone with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-2-cycloheptylideneacetamide can undergo various chemical reactions, including:
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve reagents such as aldehydes or ketones and catalysts like piperidine or acetic acid.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrazoles or pyridines.
Substitution Reactions: Formation of substituted cyanoacetamides.
Reduction Reactions: Formation of amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyano-2-cycloheptylideneacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Cyano-2-cycloheptylideneacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyano-2-cyclopentylideneacetamide: Similar structure but with a cyclopentylidene group instead of a cycloheptylidene group.
2-Cyano-N-(2-chlorobenzylidene)acetohydrazide: Contains a benzylidene group and is used in similar applications.
2-Cyano-N-(4-dimethylaminobenzylidene)acetohydrazide: Another benzylidene derivative with potential biological activities
Uniqueness
2-Cyano-2-cycloheptylideneacetamide is unique due to its cycloheptylidene group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
2-cyano-2-cycloheptylideneacetamide |
InChI |
InChI=1S/C10H14N2O/c11-7-9(10(12)13)8-5-3-1-2-4-6-8/h1-6H2,(H2,12,13) |
InChI-Schlüssel |
ZHBKHLRTRHDKSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(=C(C#N)C(=O)N)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl7-formyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-1-carboxylate](/img/structure/B13550614.png)
![(1S)-2-amino-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13550622.png)
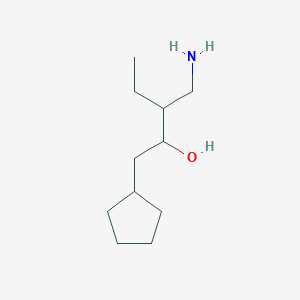
![[1,3-dimethyl-5-(4-methylpiperazin-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B13550630.png)
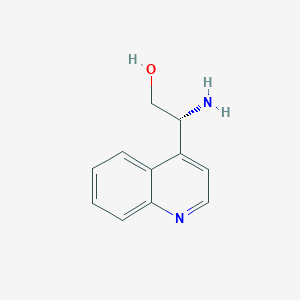
![(2E)-2-cyano-N-(naphthalen-1-yl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B13550647.png)

![N-[2-(2-ethyl-6-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13550655.png)
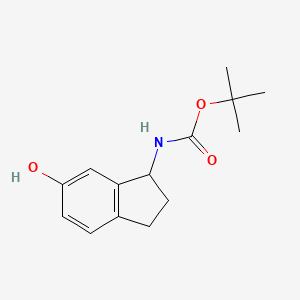
![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethane](/img/structure/B13550667.png)
